4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide
Description
This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a butanamide chain to a tetrahydrocarbazole moiety (2,3,4,9-tetrahydro-1H-carbazol-1-yl). The benzotriazinone group is known for its electron-deficient aromatic system, which may facilitate hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide |
InChI |
InChI=1S/C23H23N5O2/c29-21(13-6-14-28-23(30)17-8-2-4-11-19(17)26-27-28)24-20-12-5-9-16-15-7-1-3-10-18(15)25-22(16)20/h1-4,7-8,10-11,20,25H,5-6,9,12-14H2,(H,24,29) |
InChI Key |
VFBGFIPJLOCBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide typically involves the following steps:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Carbazole Moiety: The carbazole derivative can be introduced via nucleophilic substitution or coupling reactions.
Formation of the Butanamide Linker: This step involves the reaction of the intermediate with a butanoyl chloride or similar reagent under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the benzotriazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Use as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influence on signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Azinphos-methyl (CAS 86-50-0)
Core Structure : Phosphorodithioic acid ester linked to a 4-oxo-1,2,3-benzotriazin-3(4H)-ylmethyl group.
Key Differences :
- Functional Groups : Azinphos-methyl contains a dimethyl phosphorodithioate ester, whereas the target compound has a butanamide-carbazole linkage.
- Applications: Azinphos-methyl is a highly toxic organophosphate insecticide banned in multiple countries due to acute toxicity .
- Toxicity Profile : The phosphorodithioate group in Azinphos-methyl contributes to its neurotoxicity (acetylcholinesterase inhibition), while the carbazole and amide groups in the target compound likely reduce such risks.
Benzo[b][1,4]oxazin-3(4H)-one Analogs ()
Core Structure: Benzoxazinone (4-oxo-1,4-benzoxazin-3(4H)-yl) linked to piperazine or phenyl groups via butanamide chains. Key Comparisons:
- Structural Similarities: Both compounds employ a 4-oxo heterocyclic core (benzotriazinone vs. benzoxazinone) and a butanamide linker.
- Biological Implications: The benzoxazinone analogs in showed synthetic versatility with yields up to 100%, suggesting the target compound may also be amenable to efficient synthesis. The piperazine substituents in these analogs enhance solubility and receptor interaction, whereas the tetrahydrocarbazole in the target compound may improve lipophilicity and CNS penetration.
- Spectroscopic Data : The analogs’ NMR and HRMS data (e.g., δ 1.16–11.06 ppm in $^1$H-NMR) provide benchmarks for validating the target compound’s structural integrity.
4-Oxo-tetrahydroindole-Pyrazole Sulfonamides ()
Core Structure : 6,6-Dimethyl-4-oxo-tetrahydroindole fused with pyrazole and sulfonamide groups.
Key Differences :
- Electron-Withdrawing Groups : These compounds feature bromo, chloro, and sulfonamide substituents, which enhance electrophilicity and protein binding. The target compound lacks halogens but includes a carbazole, which may engage in hydrophobic interactions.
- Synthetic Yields: High yields (82–84%) for these sulfonamides suggest robust synthetic routes for 4-oxo heterocycles, applicable to the target compound’s benzotriazinone core.
4-Oxo-piperazinone-Benzothiazole Butanamide ()
Core Structure: 4-Oxo-piperazinone linked to a benzothiazole via a butanamide chain. Key Comparisons:
- Linker Flexibility : Both compounds use a butanamide linker, but the target compound’s carbazole substituent versus the benzothiazole in may lead to divergent biological targets (e.g., anticancer vs. antimicrobial).
- Molecular Weight : The benzothiazole derivative has a molar mass of 336.41 g/mol , whereas the target compound’s larger carbazole group likely increases its molecular weight, affecting pharmacokinetics.
Structural-Activity Relationship (SAR) Insights
- Benzotriazinone vs. Benzoxazinone: Replacement of the benzotriazinone’s nitrogen-rich core with a benzoxazinone’s oxygen atom () may alter electron distribution and binding affinity.
- Carbazole vs. Piperazine : The tetrahydrocarbazole’s planar aromatic system may enhance DNA intercalation or kinase inhibition, whereas piperazine groups () favor solubility and ionic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
